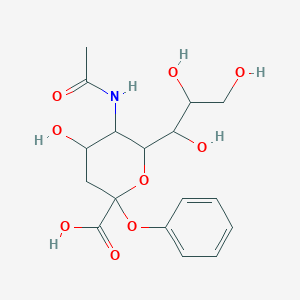
5-アセチルアミノ-4-ヒドロキシ-2-フェノキシ-6-(1,2,3-トリヒドロキシプロピル)オキサン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid is a useful research compound. Its molecular formula is C17H23NO9 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鎮痛作用
5-アセチルアミノ-2-ヒドロキシ安息香酸誘導体は、その鎮痛作用について研究されてきた . 誘導体は合成され、その構造解析は1H NMRおよび13C NMRを使用して行われた . フェニルやベンジルなど、より大きな基におけるメチルの変化は、シクロオキシゲナーゼ2(COX-2)に対する選択性を高めることを目的としている . シリコ研究では、これらの誘導体は、COX-2受容体とのバイオアベイラビリティと結合親和性が向上していることが示された .
抗炎症薬
5-アセチルアミノ-2-ヒドロキシ安息香酸誘導体は、より優れた活性とより少ない副作用を持つ新しい非ステロイド系抗炎症薬(NSAIDs)の設計、合成、および評価のために提案されてきた .
乳児の脳の発達のためのニュートラシューティカル
N-アセチル-d-ノイラミン酸(NeuAc)は、よく知られており、よく研究されているシアル酸であり、細胞表面の糖脂質および糖タンパク質に見られ、そこでさまざまな生物学的機能を果たしている . NeuAcは、乳児の脳の発達のためのニュートラシューティカルとしての使用が示唆されている .
医薬品生産の中間体
NeuAcは、医薬品生産の中間体として使用されてきた . エピメリ化のためのN-アセチルグルコサミン(GlcNAc)2-エピメラーゼ(AGE)とアルドール縮合のためのN-アセチル-d-ノイラミン酸リアーゼ(NAL)を用いた酵素合成により、NeuAcを高生産効率で生産することが報告されている .
細胞認識事象
作用機序
Target of Action
The primary target of this compound, also known as 2-O-Phenyl-alpha-D-N-acetylneuraminic acid, is an enzyme pivotal in the malignant progression of select malignancies such as breast and lung cancer . It is also a specific inhibitor of NEU (endogenous neuraminidase), which plays a crucial role in neural processes and pathways .
Mode of Action
The compound exerts its remarkable inhibitory prowess by engaging with its target enzyme . It inhibits the activity of endogenous neuraminidase, thereby affecting the development and function of neural processes and pathways that depend on the sialic acid deacetylation cycle .
Biochemical Pathways
The compound’s interaction with its targets affects the sialic acid deacetylation cycle, which is crucial for neural processes and pathways . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of key enzymes, leading to potential therapeutic effects against certain types of cancer . It also affects neural processes and pathways by inhibiting endogenous neuraminidase .
生物活性
5-Acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is C18H24N2O11, indicating a structure rich in functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including acylation and hydroxylation processes, leading to the formation of the tetrahydropyran ring and various substituents that enhance its pharmacological properties .
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in the structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties. Studies have shown that compounds with similar structures can inhibit oxidative stress markers in vitro .
- Antimicrobial Effects : Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens. Its phenoxy moiety is particularly effective against Gram-positive bacteria .
- Anti-inflammatory Properties : The acetamido group is known to modulate inflammatory pathways. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparative Biological Activity
To better understand the unique properties of 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Acetylneuraminic Acid | Sialic acid structure | Antiviral properties |
| 4-Nitrophenol | Simple phenolic structure | Antiseptic properties |
| Dexamethasone | Steroidal structure with hydroxyls | Anti-inflammatory effects |
This table highlights how the unique glycosylated structure of 5-acetamido-4-hydroxy compounds may confer distinct biological activities not found in simpler analogs.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of this compound:
- Antioxidant Activity Study : A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of various derivatives of phenolic compounds. Results indicated that 5-acetamido derivatives exhibited significant inhibition of lipid peroxidation compared to control groups .
- Antimicrobial Testing : In a series of assays against common bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating potent antimicrobial activity .
- In vitro Anti-inflammatory Assessment : Research published by Liu et al. (2021) evaluated the anti-inflammatory effects of this compound on macrophage cell lines. The findings revealed a dose-dependent reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .
特性
IUPAC Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO9/c1-9(20)18-13-11(21)7-17(16(24)25,26-10-5-3-2-4-6-10)27-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVUNWVDMMYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400752 |
Source


|
| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15964-32-6 |
Source


|
| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














